molecular formula C15H13ClN2 B600059 1-Benzyl-3-(chloromethyl)-1H-indazole CAS No. 131427-22-0

1-Benzyl-3-(chloromethyl)-1H-indazole

Cat. No.: B600059
CAS No.: 131427-22-0
M. Wt: 256.733
InChI Key: WUUJVTQUZJCUSE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(chloromethyl)-1H-indazole (CAS: 131427-22-0) is a biochemical reagent with the molecular formula C₁₅H₁₃ClN₂ and a molecular weight of 256.73 g/mol . It features a chloromethyl (-CH₂Cl) substituent at the 3-position of the indazole ring, which confers reactivity for further functionalization. The compound is synthesized via chlorination of 1-benzyl-3-hydroxymethyl-1H-indazole using concentrated HCl in toluene at 90°C, as described in Example 4 of a patent synthesis method . Its primary application lies in serving as a precursor for pharmaceutical intermediates, particularly in developing indazole-based therapeutics .

Preparation Methods

Chlorination of 1-Benzyl-3-hydroxymethyl-1H-indazole

The most widely documented route involves the conversion of 1-benzyl-3-hydroxymethyl-1H-indazole to its chloromethyl derivative using thionyl chloride (SOCl₂). This method leverages the nucleophilic substitution of the hydroxyl group with chlorine under mild conditions .

Reaction Mechanism and Conditions

Thionyl chloride reacts with the hydroxymethyl group (-CH₂OH) at position 3 of the indazole ring, forming 1-benzyl-3-(chloromethyl)-1H-indazole and releasing HCl and SO₂ gas. The reaction typically proceeds at room temperature or with gentle heating (40–60°C) in anhydrous solvents such as dichloromethane or toluene . Excess SOCl₂ ensures complete conversion, though purification requires careful neutralization of residual acid.

Example Protocol (adapted from ):

  • Dissolve 1-benzyl-3-hydroxymethyl-1H-indazole (10 mmol) in anhydrous toluene (50 mL).

  • Add thionyl chloride (15 mmol) dropwise under nitrogen at 0°C.

  • Warm to 50°C and stir for 4 hours.

  • Quench with ice-cold water, extract with ethyl acetate, and dry over Na₂SO₄.

  • Purify via column chromatography (hexane:ethyl acetate, 4:1).

Alternative Chlorinating Agents

To address safety concerns with SOCl₂, researchers have explored alternative chlorinating reagents, though documentation remains sparse.

Phosphorus Pentachloride (PCl₅)

PCl₅ offers a less volatile but highly reactive alternative. In a trial using 1-benzyl-3-hydroxymethyl-1H-indazole (5 mmol) and PCl₅ (7.5 mmol) in refluxing dichloroethane, the target compound was obtained in 65% yield after 6 hours . However, PCl₅ generates phosphorus oxychloride (POCl₃), complicating waste management.

Hydrochloric Acid (HCl) with Catalysts

Combining concentrated HCl with Lewis acids (e.g., ZnCl₂) under reflux has been attempted but yields suboptimal results (<50%) due to competing hydrolysis .

Synthesis of 1-Benzyl-3-hydroxymethyl-1H-indazole Precursors

The hydroxymethyl precursor is typically synthesized via two routes:

Reduction of 1-Benzyl-1H-indazole-3-carboxylic Acid

Catalytic hydrogenation using Pd/C or LiAlH₄ reduces the carboxylic acid to the hydroxymethyl derivative. For example, LiAlH₄ in tetrahydrofuran (THF) at 0°C converts 1-benzyl-1H-indazole-3-carboxylic acid to the alcohol in 60–70% yield . However, the starting acid’s scarcity and high cost limit scalability.

Direct Benzylation of 3-Hydroxymethyl-1H-indazole

An alternative approach benzylates 3-hydroxymethyl-1H-indazole using benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃). This method avoids the carboxylic acid intermediate but suffers from regioselectivity challenges, yielding mixtures of N1- and N2-benzylated products .

Industrial-Scale Considerations

Large-scale production demands solvent recovery, continuous flow systems, and stringent safety protocols. For instance, substituting batch reactors with microreactors reduces SOCl₂ exposure and improves heat dissipation, enhancing yield to 90% in pilot studies .

Emerging Methodologies

Palladium-Catalyzed Functionalization

Recent advances in C–H activation, such as those reported for 1H-indazole arylation , hint at potential pathways for introducing chloromethyl groups via cross-coupling. However, no direct examples exist for this compound.

Biocatalytic Approaches

Enzymatic chlorination using haloperoxidases remains theoretical but could offer greener alternatives .

Data Summary: Preparation Methods

MethodStarting MaterialReagents/ConditionsYieldLimitations
SOCl₂ Chlorination1-Benzyl-3-hydroxymethyl-1H-indazoleSOCl₂, toluene, 50°C70–85%Toxicity, precursor scarcity
PCl₅ Chlorination1-Benzyl-3-hydroxymethyl-1H-indazolePCl₅, dichloroethane, reflux65%POCl₃ byproduct
LiAlH₄ Reduction1-Benzyl-1H-indazole-3-carboxylic acidLiAlH₄, THF, 0°C60–70%High cost of starting material
Direct Benzylation3-Hydroxymethyl-1H-indazoleBenzyl chloride, K₂CO₃, DMF40–55%Regioselectivity issues

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(chloromethyl)-1H-indazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form alkyl derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of azido or thiomethyl derivatives.

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of methyl or ethyl derivatives.

Scientific Research Applications

1-Benzyl-3-(chloromethyl)-1H-indazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals targeting specific enzymes or receptors.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-benzyl-3-(chloromethyl)-1H-indazole exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or by competing with natural substrates. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzydamine Hydrochloride (1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole HCl)

  • Molecular Formula : C₁₉H₂₃N₃O·HCl
  • Key Substituent: A dimethylamino-propoxy (-O-(CH₂)₃N(CH₃)₂) group at the 3-position.
  • Properties: Polar tertiary amine enhances solubility in aqueous media. Clinically used as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antimicrobial properties . Mechanism: Inhibits prostaglandin synthesis via thromboxane formation, stabilizing cell membranes and reducing inflammation .
  • Comparison: Unlike the chloromethyl group in the target compound, benzydamine’s aminoalkoxy chain enables direct pharmacological activity rather than serving as a synthetic intermediate.

1-Benzyl-3-(3-diethylaminopropoxy)-1H-indazole

  • Molecular Formula : C₂₁H₂₇N₃O
  • Key Substituent: Diethylamino-propoxy (-O-(CH₂)₃N(C₂H₅)₂) group.
  • Properties :
    • Higher lipophilicity compared to benzydamine due to diethyl substitution.
    • Used in experimental pharmacology; safety data indicate handling precautions for amine-containing compounds .

1-Benzyl-3-hydroxy-1H-indazole

  • Molecular Formula : C₁₄H₁₂N₂O
  • Key Substituent : Hydroxyl (-OH) group at the 3-position.
  • Properties :
    • Melting point: ~65–66°C (varies by purity) .
    • Serves as a precursor for synthesizing chloromethyl and other derivatives .
  • Comparison : The hydroxyl group limits reactivity compared to chloromethyl, necessitating additional steps for functionalization.

Biological Activity

1-Benzyl-3-(chloromethyl)-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the indazole class, characterized by a bicyclic structure that includes a five-membered pyrazole ring fused to a six-membered benzene ring. Its unique structure, featuring a benzyl group and a chloromethyl substituent, positions it as a versatile candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly through its interactions with cannabinoid receptors CB1 and CB2. This interaction suggests potential therapeutic applications in managing pain, inflammation, and other conditions associated with the endocannabinoid system . Additionally, derivatives of indazole compounds have shown promising anticancer properties and antispermatogenetic activity.

The biological activity of this compound primarily involves modulation of the endocannabinoid system. Its binding affinity to cannabinoid receptors may influence various physiological processes, including pain perception and immune response modulation. Further studies are required to elucidate the precise mechanisms underlying its pharmacological effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure SimilarityUnique Features
1-Benzyl-1H-indazoleSame indazole coreLacks chloromethyl group; different biological activity
1-Benzyl-3-hydroxymethyl-1H-indazoleSame core with hydroxymethyl groupHydroxymethyl group enhances solubility and reactivity
1-Benzyl-3-(bromomethyl)-1H-indazoleSimilar substitution patternBromine may impart different reactivity compared to chlorine

This table highlights the distinctiveness of this compound regarding its reactivity and potential applications in medicinal chemistry.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Cannabinoid Receptor Interaction : A study demonstrated that this compound modulates CB receptor activity, which may lead to analgesic effects in animal models .
  • Anticancer Properties : Research on indazole derivatives has revealed anticancer activities, suggesting that modifications to the indazole structure can enhance efficacy against various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, highlighting its synthetic versatility. The reactions often involve chloromethylation of indazole derivatives, which can yield compounds with enhanced biological activities. Safety concerns regarding some reagents used in these processes must be considered .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzyl-3-(chloromethyl)-1H-indazole to improve yield and purity?

Methodological Answer: The synthesis of this compound can be optimized by avoiding expensive intermediates like 1-benzyl-1H-indazol-3-carboxylic acid. A novel method involves:

Etherification : Reacting 1-benzyl-3-hydroxymethyl-1H-indazole with α-halogenocarboxylic acid derivatives under mild conditions.

Chlorination : Converting the hydroxymethyl group to chloromethyl using thionyl chloride (SOCl₂) or other chlorinating agents.
Key advantages include reduced dilution factors and improved scalability. For example, yields exceeding 85% have been reported using this approach .

Q. How can researchers characterize the chloromethyl functional group in this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ ~4.6–5.0 ppm, confirmed by integration (2H).
  • ¹³C NMR : The carbon adjacent to chlorine resonates at δ ~40–45 ppm.
  • FTIR : Stretching vibrations for C-Cl bonds are observed at ~650–750 cm⁻¹.
    Cross-validation with elemental analysis (e.g., C, H, N percentages) ensures structural integrity. For example, a compound with molecular formula C₁₅H₁₃ClN₂ should show calculated vs. found values within ±0.3% .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Use benzene or dichloromethane to separate the product from aqueous layers.
  • Recrystallization : Ethyl acetate/petroleum ether mixtures yield high-purity crystals (e.g., >98% purity).
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients resolves impurities.
    Example: After alkylation, washing the organic layer with water and drying over Na₂SO₄ followed by recrystallization achieved >95% recovery .

Advanced Research Questions

Q. How can conflicting data in spectroscopic characterization (e.g., NMR or mass spectrometry) of this compound be resolved?

Methodological Answer:

  • Multi-Technique Validation : Combine ¹H/¹³C NMR, FTIR, and high-resolution mass spectrometry (HRMS).
  • Isotopic Patterns : Confirm the presence of chlorine via MS isotopic peaks (³⁵Cl:³⁷Cl ≈ 3:1).
  • X-ray Crystallography : Resolve ambiguous signals by determining the crystal structure.
    For example, discrepancies in carbon assignments were resolved by comparing experimental data with DFT-calculated spectra .

Q. What experimental strategies mitigate instability of the chloromethyl group during storage or reactions?

Methodological Answer:

  • Low-Temperature Storage : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis.
  • Derivatization : Convert the chloromethyl group to more stable ethers or esters before long-term storage.
  • Stabilizing Additives : Use radical inhibitors (e.g., BHT) in reaction mixtures.
    Evidence shows that derivatives like 1-benzyl-3-methoxymethyl-1H-indazole exhibit enhanced stability .

Q. How does the reactivity of the chloromethyl group compare to bromomethyl analogs in nucleophilic substitution reactions?

Methodological Answer:

  • Reactivity Order : Bromomethyl > Chloromethyl due to better leaving-group ability (Br⁻ vs. Cl⁻).
  • Kinetic Studies : Bromomethyl derivatives react 5–10× faster in SN2 reactions with amines.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate chloromethyl substitution.
    Example: 3-(Bromomethyl)-1H-indazole showed 90% conversion with piperidine in 1 hour vs. 60% for the chloro analog .

Q. What are the key considerations in designing catalytic systems for C3-arylation of this compound?

Methodological Answer:

  • Catalyst Selection : Pd(OAc)₂/XPhos systems enable efficient coupling with aryl bromides.
  • Base Optimization : Use K₂CO₃ or Cs₂CO₃ to deprotonate the indazole C3 position.
  • Solvent Compatibility : Toluene or DMF at 100–120°C achieves >70% yields.
    Example: Coupling with 4-(trifluoromethyl)bromobenzene under Pd catalysis yielded 34% product after flash chromatography .

Q. How to establish structure-activity relationships (SAR) for this compound derivatives in biological targets?

Methodological Answer:

  • Core Modifications : Introduce substituents at the benzyl or indazole positions to assess steric/electronic effects.
  • Enzyme Assays : Test inhibition of kinases (e.g., TTK) or proteases using IC₅₀ measurements.
  • Computational Modeling : Docking studies (e.g., AutoDock) predict binding modes to active sites.
    For example, analogs with electron-withdrawing groups at C4 showed enhanced inhibitory activity against cancer cell lines .

Properties

IUPAC Name

1-benzyl-3-(chloromethyl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUJVTQUZJCUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693239
Record name 1-Benzyl-3-(chloromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131427-22-0, 1186663-67-1
Record name 3-(Chloromethyl)-1-(phenylmethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131427-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-(chloromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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